Tetrandrine

Catalog No.
S548825
CAS No.
518-34-3
M.F
C38H42N2O6
M. Wt
622.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrandrine

CAS Number

518-34-3

Product Name

Tetrandrine

IUPAC Name

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1

InChI Key

WVTKBKWTSCPRNU-KYJUHHDHSA-N

SMILES

COC1=C(C2=C(C=C1OC)CCN(C)[C@]2(C3)[H])OC4=CC5=C(C=C4OC)CCN(C)[C@]5(CC6=CC=C(OC7=CC3=CC=C7OC)C=C6)[H]

Solubility

Soluble in DMSO, not in water

Synonyms

6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman, d-tetrandrine, hanjisong, isotetrandrine, isotetrandrine dihydrochloride, NSC-77037, tetradrine, tetrandrine, tetrandrine dihydrochloride, (1beta)-isomer, tetrandrine, (1'beta)-isomer

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Description

The exact mass of the compound Tetrandrine is 622.30429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91771. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calcium Channel Blocker

One of the most established functions of tetrandrine is its ability to block calcium channels. These channels play a crucial role in regulating cellular functions by allowing calcium ions to enter cells. Tetrandrine disrupts this process, impacting various physiological systems Wikipedia: Tetrandrine: . Studies have demonstrated its effectiveness in isolated nerve terminals, highlighting its potential impact on nerve signaling Selleck Chemicals: Tetrandrine (NSC-77037): .

Anti-inflammatory and Anti-fibrotic Properties

Tetrandrine's ability to modulate calcium channels extends to its anti-inflammatory and anti-fibrotic effects. Inflammation and fibrosis are involved in various diseases, including lung silicosis, liver cirrhosis, and rheumatoid arthritis. Research suggests that tetrandrine's mechanism might help manage these conditions National Institutes of Health: Pharmacology of tetrandrine and its therapeutic use in digestive diseases - PMC - NCBI: .

Potential Applications in Infectious Diseases

Beyond its impact on cellular processes, tetrandrine exhibits promise in combating infectious diseases. Studies have shown its ability to inhibit the entry of the Ebola virus into host cells in vitro. Additionally, tetrandrine has demonstrated efficacy against other pathogens like Mycobacterium tuberculosis (causing tuberculosis) and Plasmodium falciparum (causing malaria) in preliminary investigations PubMed Central: Tetrandrine--A molecule of wide bioactivity: .

Anticancer Properties

Tetrandrine's research extends to the field of oncology. Studies suggest it possesses antitumor effects in various cancer cell lines. One proposed mechanism involves its ability to induce autophagy, a cellular process that degrades damaged components. Further research is needed to explore its potential as a chemotherapeutic agent Journal of Experimental & Clinical Cancer Research: The plant alkaloid tetrandrine inhibits metastasis via autophagy-dependent Wnt/β-catenin and metastatic tumor antigen 1 signaling in human liver cancer cells: .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.4

Exact Mass

622.30429

Appearance

Solid powder

Melting Point

217.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29EX23D5AJ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

23495-89-8
518-34-3

Wikipedia

Tetrandrine

Dates

Modify: 2023-08-15
1: Chen Y, Tsai YH, Tseng SH. The potential of tetrandrine as a protective agent for ischemic stroke. Molecules. 2011 Sep 16;16(9):8020-32. doi: 10.3390/molecules16098020. Review. PubMed PMID: 21926947.
2: Chen Y, Tseng SH. The Potential of Tetrandrine against Gliomas. Anticancer Agents Med Chem. 2010 Sep;10(7):534-42. Review. PubMed PMID: 20879981.
3: Wang G, Lemos JR, Iadecola C. Herbal alkaloid tetrandrine: fron an ion channel blocker to inhibitor of tumor proliferation. Trends Pharmacol Sci. 2004 Mar;25(3):120-3. Review. PubMed PMID: 15058281.
4: Chen BA, Wang W, Lin GW. [Progression on studies of treatment of tumor with tetrandrine]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2001 Aug;21(8):636-8. Review. Chinese. PubMed PMID: 12575583.
5: Xie QM, Tang HF, Chen JQ, Bian RL. Pharmacological actions of tetrandrine in inflammatory pulmonary diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1107-13. Review. PubMed PMID: 12466048.
6: Chen YJ. Potential role of tetrandrine in cancer therapy. Acta Pharmacol Sin. 2002 Dec;23(12):1102-6. Review. PubMed PMID: 12466047.
7: Lai JH. Immunomodulatory effects and mechanisms of plant alkaloid tetrandrine in autoimmune diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1093-101. Review. PubMed PMID: 12466046.
8: Rao MR. Effects of tetrandrine on cardiac and vascular remodeling. Acta Pharmacol Sin. 2002 Dec;23(12):1075-85. Review. PubMed PMID: 12466044.
9: Yao WX, Jiang MX. Effects of tetrandrine on cardiovascular electrophysiologic properties. Acta Pharmacol Sin. 2002 Dec;23(12):1069-74. Review. PubMed PMID: 12466043.
10: Kwan CY, Achike FI. Tetrandrine and related bis-benzylisoquinoline alkaloids from medicinal herbs: cardiovascular effects and mechanisms of action. Acta Pharmacol Sin. 2002 Dec;23(12):1057-68. Review. PubMed PMID: 12466042.
11: Li DG, Wang ZR, Lu HM. Pharmacology of tetrandrine and its therapeutic use in digestive diseases. World J Gastroenterol. 2001 Oct;7(5):627-9. Review. PubMed PMID: 11819843.
12: Wong TM, Wu S, Yu XC, Li HY. Cardiovascular actions of Radix Stephaniae Tetrandrae: a comparison with its main component, tetrandrine. Acta Pharmacol Sin. 2000 Dec;21(12):1083-8. Review. PubMed PMID: 11603280.
13: Leung YM, Kwan CY, Loh TT. Capacitative Ca2+ entry in HL-60 cells: tetrandrine and SK & F 96365 as probes. Zhongguo Yao Li Xue Bao. 1996 Mar;17(2):97-101. Review. PubMed PMID: 9772652.
14: Wang G, Lemos JR. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels. Life Sci. 1995;56(5):295-306. Review. PubMed PMID: 7837929.

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